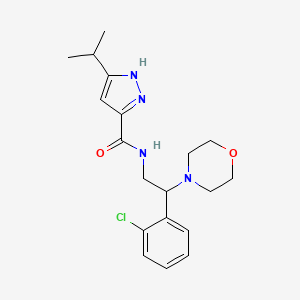
Kdm5B-IN-3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Kdm5B-IN-3 is a small molecule inhibitor specifically targeting the lysine demethylase 5B (KDM5B) enzyme. KDM5B is a member of the KDM5 family of histone demethylases, which play a crucial role in regulating gene expression by demethylating histone H3 lysine 4 (H3K4). This compound has garnered significant attention due to its potential therapeutic applications in various diseases, including cancer and neurodevelopmental disorders .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Kdm5B-IN-3 typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to enhance its inhibitory activity. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity of the compound. Techniques such as crystallization, chromatography, and recrystallization are employed to purify the final product .
化学反応の分析
Types of Reactions
Kdm5B-IN-3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions can introduce different functional groups, enhancing or modifying its inhibitory properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions vary depending on the desired modification, often involving controlled temperature and pH .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives are studied for their potential enhanced inhibitory activity and therapeutic applications .
科学的研究の応用
Kdm5B-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of KDM5B in gene regulation and epigenetics.
Biology: Investigated for its effects on cellular processes, including cell differentiation and proliferation.
Medicine: Explored as a potential therapeutic agent for treating cancers, particularly breast cancer, and neurodevelopmental disorders.
Industry: Utilized in the development of new therapeutic strategies and drug formulations .
作用機序
Kdm5B-IN-3 exerts its effects by specifically inhibiting the KDM5B enzyme, which demethylates histone H3 lysine 4 (H3K4). By inhibiting this enzyme, this compound prevents the removal of methyl groups from H3K4, leading to changes in gene expression. This inhibition affects various molecular pathways, including those involved in cell cycle regulation, differentiation, and apoptosis .
類似化合物との比較
Kdm5B-IN-3 is compared with other inhibitors targeting the KDM5 family, including:
Kdm5A-IN-1: Another inhibitor targeting KDM5A, with similar but distinct inhibitory properties.
Kdm5C-IN-2: Targets KDM5C, showing different selectivity and potency.
Kdm5D-IN-4: Inhibits KDM5D, with unique effects on gene expression and cellular processes
This compound stands out due to its specificity for KDM5B and its potential therapeutic applications in various diseases. Its unique structure and inhibitory properties make it a valuable tool in scientific research and drug development .
生物活性
Kdm5B-IN-3 is a small molecule inhibitor targeting the KDM5B histone demethylase, which has been implicated in various cancers and other biological processes. This article delves into the biological activity of this compound, focusing on its mechanisms of action, effects on cancer cell proliferation, and therapeutic potential.
KDM5B is a member of the JmjC domain-containing family of histone demethylases, primarily involved in the demethylation of tri- and dimethylated lysine 4 on histone H3 (H3K4me3 and H3K4me2) . Inhibition of KDM5B by this compound leads to:
- Increased H3K4 Methylation : this compound effectively increases the levels of H3K4 methylation in various cancer cell lines, suggesting a role in epigenetic regulation .
- Altered Gene Expression : The inhibition results in significant transcriptomic changes, affecting genes involved in cell cycle regulation and apoptosis .
- Impact on Signaling Pathways : KDM5B has been shown to regulate critical signaling pathways, including PI3K/AKT signaling. This compound disrupts this regulation, leading to reduced proliferation in cancer cells .
Effects on Cancer Cell Proliferation
The biological activity of this compound has been extensively studied across various cancer types:
- Prostate Cancer :
- Pancreatic Cancer :
- Bladder Cancer :
Research Findings and Case Studies
Recent studies have provided insights into the efficacy and potential applications of this compound:
特性
分子式 |
C19H25ClN4O2 |
|---|---|
分子量 |
376.9 g/mol |
IUPAC名 |
N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C19H25ClN4O2/c1-13(2)16-11-17(23-22-16)19(25)21-12-18(24-7-9-26-10-8-24)14-5-3-4-6-15(14)20/h3-6,11,13,18H,7-10,12H2,1-2H3,(H,21,25)(H,22,23) |
InChIキー |
YPOZVBBSPPQEEN-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC(=NN1)C(=O)NCC(C2=CC=CC=C2Cl)N3CCOCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















